molecular formula C13H22INO2 B13906308 tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13906308
M. Wt: 351.22 g/mol
InChI Key: LQSLMCYYOCSZCL-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-6-azaspiro[35]nonane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the iodo group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new pharmaceuticals.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The iodo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also plays a role in its unique properties and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to the presence of the iodo group, which imparts distinct reactivity and potential applications in various chemical reactions. Its spirocyclic structure also contributes to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9H2,1-3H3

InChI Key

LQSLMCYYOCSZCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)I

Origin of Product

United States

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